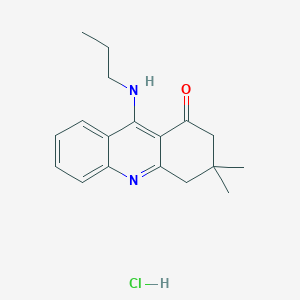
3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride
Descripción general
Descripción
3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as DAPA, is a synthetic compound with potential therapeutic applications in various fields of medicine. DAPA belongs to the class of acridine derivatives and is a potent inhibitor of protein aggregation, which is implicated in several neurodegenerative disorders. The compound has been widely studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride involves the inhibition of protein aggregation, which is implicated in several neurodegenerative disorders. 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride binds to the hydrophobic pockets of the target protein and prevents the formation of toxic aggregates. 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride also stabilizes the native conformation of the protein, thereby preventing its misfolding and aggregation. The compound has been shown to be highly selective for its target protein and does not interfere with the function of other proteins in the cell.
Biochemical and Physiological Effects:
3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of protein aggregation, protection against oxidative stress, and enhancement of cognitive function. The compound has also been shown to have anti-inflammatory and anti-apoptotic effects, making it a potential candidate for the treatment of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has several advantages for laboratory experiments, including its commercial availability, ease of synthesis, and high selectivity for its target protein. The compound is also stable under physiological conditions and can be easily administered to cells and animals. However, 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has some limitations for laboratory experiments, including its relatively low potency and potential toxicity at high concentrations. Further studies are needed to optimize the dosage and administration of 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride for therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride, including the optimization of its therapeutic potential, the development of new derivatives with improved properties, and the identification of new target proteins for the compound. Further studies are also needed to elucidate the molecular mechanisms of action of 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride and its effects on various biological systems. The potential applications of 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride in the treatment of neurodegenerative disorders, cancer, and infectious diseases also warrant further investigation.
Aplicaciones Científicas De Investigación
3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and infectious diseases. In neurology, 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to inhibit the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has also been shown to protect neurons from oxidative stress and enhance cognitive function in animal models of Alzheimer's disease. In oncology, 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In infectious diseases, 3,3-dimethyl-9-(propylamino)-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
3,3-dimethyl-9-(propylamino)-2,4-dihydroacridin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-4-9-19-17-12-7-5-6-8-13(12)20-14-10-18(2,3)11-15(21)16(14)17;/h5-8H,4,9-11H2,1-3H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNGFCRGMJYMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-9-(propylamino)-2,4-dihydroacridin-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-3-[(dimethylamino)methylene]-2,5-pyrrolidinedione](/img/structure/B3825027.png)
![3-[1-(benzylamino)ethylidene]-1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3825029.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)acetamide](/img/structure/B3825034.png)
![[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)](/img/structure/B3825049.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B3825051.png)
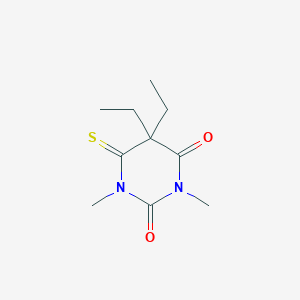
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3825083.png)

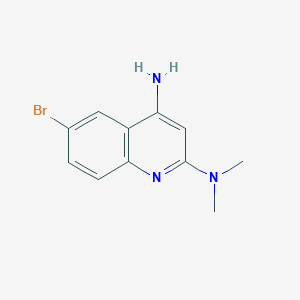
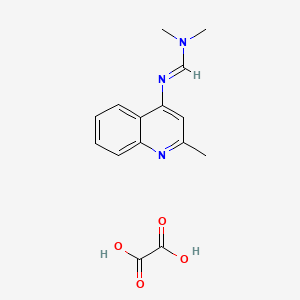
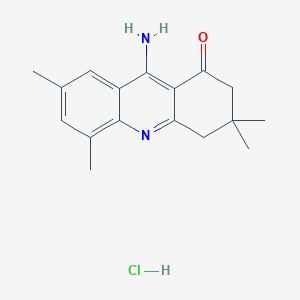
![4-hexyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825113.png)
![3-[1-(2-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3825115.png)
